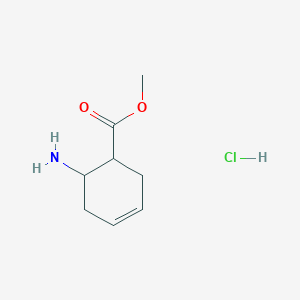

Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride

Descripción general

Descripción

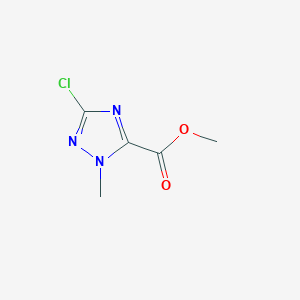

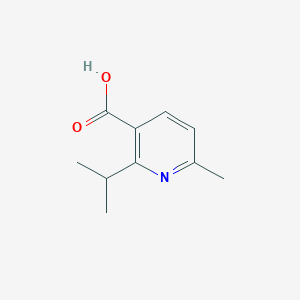

“Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2 . It has a molecular weight of 191.66 g/mol . This compound has gained significant attention in recent years due to its potential applications in scientific experiments and industries.

Molecular Structure Analysis

The molecular structure of “Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride” is defined by its molecular formula, C8H14ClNO2 . Detailed structural analysis such as bond lengths, angles, and conformation would require advanced techniques like X-ray crystallography or NMR spectroscopy, which are not covered in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride” such as melting point, boiling point, solubility, and stability are not provided in the search results . These properties can be determined using various analytical techniques.Aplicaciones Científicas De Investigación

Pharmaceutical Testing

Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . Its role is crucial in ensuring the accuracy and reliability of pharmacological research, particularly in the development of new medications where precise measurement of chemical components is essential.

Synthesis of Heterocyclic Compounds

This compound is instrumental in the synthesis of complex heterocyclic molecules, which are the backbone of many commercial medicines . The green synthesis methods, such as microwave-assisted synthesis and nanoparticle-catalysed synthesis, benefit from the use of this compound due to its reactivity and stability.

Anticancer Research

In the field of oncology, Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride is used to develop synthetic heterocyclic molecules that exhibit anticancer properties . These molecules are designed to selectively bind to pharmacophores, potentially leading to new cancer treatments.

Catalysis

The compound serves as a catalyst in organic synthesis, promoting reactions that form biologically active molecules . Its use in catalysis is part of sustainable chemistry practices, contributing to more environmentally friendly production processes.

Biological Sample Analysis

It is also applied in the analysis of anticancer agents in biological samples, aiding in the detection and quantification of cancer biomarkers . This application is vital for understanding the efficacy and mechanism of anticancer drugs.

Drug Design

Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride: is a key ingredient in the design of functionalized heterocyclic small molecules used in drug discovery . Its structural properties make it suitable for creating compounds with high specificity and binding affinity.

Green Chemistry

The compound is featured in green chemistry applications, where it is used in solvent-free synthesis and organic synthesis in water . These methods are part of a broader effort to reduce the environmental impact of chemical research and production.

Nanotechnology

Lastly, it finds application in nanotechnology, particularly in the synthesis of nanoparticles that are used as catalysts . These nanoparticles are often employed in the creation of new materials with unique properties for various technological applications.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 6-aminocyclohex-3-ene-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-3,6-7H,4-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEXEHLFCGUQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1459602.png)

![N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1459604.png)

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1459612.png)